Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate
Overview
Description
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C10H12BrNO2S and its molecular weight is 290.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, presence of other chemicals, and temperature can also affect its action and efficacy.
Biochemical Analysis
Biochemical Properties
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit dual kinase activity, particularly casein kinase 2 (CK2) and glycogen synthase kinase-3 beta (GSK3β) . These interactions are crucial as they can affect various cellular processes, including cell growth and apoptosis.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of CK2 and GSK3β can lead to changes in the phosphorylation status of various proteins, thereby altering cell signaling pathways . Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of CK2 and GSK3β, inhibiting their kinase activity . This inhibition prevents the phosphorylation of target proteins, leading to changes in their function and stability. Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under inert atmosphere at temperatures between 2-8°C . Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit kinase activity without causing significant toxicity . At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . Understanding these interactions is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, making it important to study these aspects in detail.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects . For example, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect signaling pathways and metabolic processes.
Properties
IUPAC Name |
ethyl 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-2-14-9(13)6-4-3-5-7-8(6)12-10(11)15-7/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFHKLWRMWXOLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1N=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726390 | |
Record name | Ethyl 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
729590-69-6 | |
Record name | Ethyl 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.